molecular formula C17H26BrNO6 B4207513 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid

Cat. No.: B4207513
M. Wt: 420.3 g/mol
InChI Key: CRJNIMPZVQODKI-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid is a complex organic compound that features a brominated aromatic ring, an isopropyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid typically involves multiple steps:

    Bromination: The starting material, 4-isopropylphenol, undergoes bromination to introduce a bromine atom at the para position.

    Ether Formation: The brominated phenol is then reacted with 3-bromopropanol in the presence of a base to form the ether linkage.

    Amination: The resulting ether is subjected to nucleophilic substitution with 2-amino-1-propanol to introduce the amino alcohol group.

    Salt Formation: Finally, the compound is reacted with ethanedioic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include de-brominated aromatic compounds.

    Substitution: Products include substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and amino alcohol moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(4-chloro-2-isopropylphenoxy)propyl]amino}-2-propanol ethanedioate (salt)
  • 1-{[3-(4-fluoro-2-isopropylphenoxy)propyl]amino}-2-propanol ethanedioate (salt)
  • 1-{[3-(4-methyl-2-isopropylphenoxy)propyl]amino}-2-propanol ethanedioate (salt)

Uniqueness

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the brominated aromatic ring, isopropyl group, and amino alcohol moiety provides a distinctive structure that can be leveraged for various applications.

Properties

IUPAC Name

1-[3-(4-bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO2.C2H2O4/c1-11(2)14-9-13(16)5-6-15(14)19-8-4-7-17-10-12(3)18;3-1(4)2(5)6/h5-6,9,11-12,17-18H,4,7-8,10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNIMPZVQODKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCCNCC(C)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Reactant of Route 2
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Reactant of Route 3
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Reactant of Route 4
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Reactant of Route 5
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Reactant of Route 6
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid

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